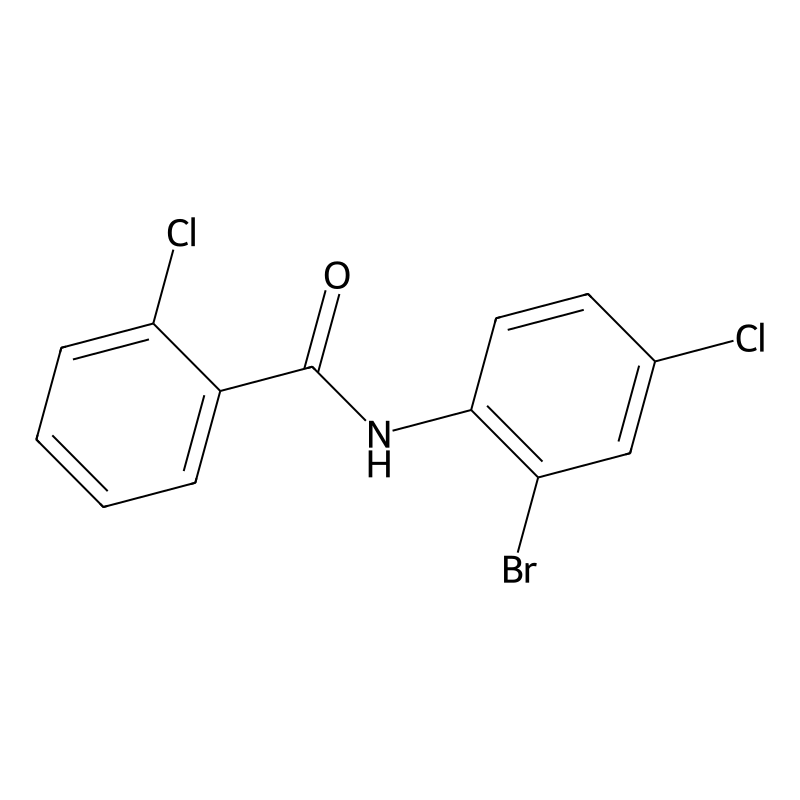

N-(2-bromo-4-chlorophenyl)-2-chlorobenzamide

Catalog No.

S7888838

CAS No.

M.F

C13H8BrCl2NO

M. Wt

345.0 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-bromo-4-chlorophenyl)-2-chlorobenzamide

IUPAC Name

N-(2-bromo-4-chlorophenyl)-2-chlorobenzamide

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

InChI

InChI=1S/C13H8BrCl2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)

InChI Key

JOPPGPIEGZDCOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Br)Cl

N-(2-bromo-4-chlorophenyl)-2-chlorobenzamide, also known as BDC-C1, is a chemical compound comprised of an amide functional group and two additional halogens attached to a benzene ring. It was first synthesized as a potential anti-cancer agent, due to its ability to inhibit tubulin polymerization.

BDC-C1 is a white crystalline solid with a melting point of 135-138°C. It is moderately soluble in water and ethanol, but more soluble in DMSO and DMF. Its chemical formula is C13H7BrCl2NO, with a molecular weight of 344.02 g/mol.

The synthesis of BDC-C1 involves the condensation of 2-bromo-4-chlorobenzoyl chloride and 2-chlorobenzenamine in the presence of a base such as pyridine. The resulting product is then purified by recrystallization. Characterization of the compound can be done using various analytical methods, such as NMR spectroscopy and mass spectrometry.

NMR spectroscopy is a commonly used analytical method for characterizing BDC-C1, as it allows for the identification of different functional groups and their positions within the molecule. Mass spectrometry is also useful for determining the molecular weight of the compound.

BDC-C1 has been found to have anti-cancer properties, specifically by inhibiting tubulin polymerization and inducing cell cycle arrest. It has also been shown to have antibacterial and antifungal activities.

Studies have shown that BDC-C1 exhibits low toxicity in vitro, but further studies are needed to determine its toxicity and safety in vivo.

BDC-C1 has potential applications in the field of cancer research, as well as in the development of antibiotics and antifungal drugs.

Research on BDC-C1 is still in the early stages, with most studies focusing on its anti-cancer and antimicrobial properties.

BDC-C1 has potential implications in the fields of medicine and drug development, particularly as a potential anti-cancer agent and antibiotic.

One limitation of BDC-C1 is its low solubility, which may affect its effectiveness as a drug. Future research could focus on developing more soluble derivatives of BDC-C1. Additionally, further studies are needed to determine its efficacy and safety in vivo.

1. Investigating the potential of BDC-C1 as an antifungal agent

2. Developing more soluble derivatives of BDC-C1 for improved efficacy

3. Determining the pharmacokinetics and pharmacodynamics of BDC-C1 in vivo

4. Exploring the potential of BDC-C1 as a treatment for multi-drug resistant bacterial infections

5. Investigating the structure-activity relationship of BDC-C1 and its derivatives

6. Exploring the potential of BDC-C1 as a targeting agent for cancer therapy

7. Evaluating the potential use of BDC-C1 as a diagnostic tool for cancer

8. Investigating the effects of BDC-C1 on cell signaling pathways

9. Developing novel synthesis routes for BDC-C1 and its derivatives

10. Exploring the potential of BDC-C1 as a treatment for drug-resistant cancers.

2. Developing more soluble derivatives of BDC-C1 for improved efficacy

3. Determining the pharmacokinetics and pharmacodynamics of BDC-C1 in vivo

4. Exploring the potential of BDC-C1 as a treatment for multi-drug resistant bacterial infections

5. Investigating the structure-activity relationship of BDC-C1 and its derivatives

6. Exploring the potential of BDC-C1 as a targeting agent for cancer therapy

7. Evaluating the potential use of BDC-C1 as a diagnostic tool for cancer

8. Investigating the effects of BDC-C1 on cell signaling pathways

9. Developing novel synthesis routes for BDC-C1 and its derivatives

10. Exploring the potential of BDC-C1 as a treatment for drug-resistant cancers.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

342.91663 g/mol

Monoisotopic Mass

342.91663 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds